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Compound of Interest

Compound Name: Avatrombopag

Cat. No.: B1665838

Technical Support Center: Avatrombopag Non-
Clinical Safety and Toxicity

This technical support center provides essential information for researchers, scientists, and
drug development professionals on the long-term safety and toxicity of avatrombopag
observed in animal studies. The following sections offer troubleshooting guidance and
frequently asked questions in a structured format to assist with experimental design and
interpretation.

Frequently Asked Questions (FAQs) and
Troubleshooting Guides

Q1: We are designing a long-term rodent toxicity study for a TPO-RA similar to avatrombopag.
What were the key target organs of toxicity identified for avatrombopag in animal studies?

Al: The primary target organs of toxicity for avatrombopag in long-term studies in rats, mice,
and monkeys were the stomach and kidneys.[1][2]

o Stomach: Dose-related changes were observed, including degeneration of the glandular
epithelium, atrophy of the glandular mucosa, and regenerative hyperplasia.[1][2][3] In rats
and mice, neuroendocrine cell (enterochromaffin-like [ECL] cell) hyperplasia and ECL cell
tumors (carcinoids) were noted in 2-year carcinogenicity studies, likely due to prolonged
hypergastrinemia.
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» Kidneys: Findings included increased kidney weights, mononuclear cell infiltration, and an
increased incidence and severity of chronic progressive nephropathy in both mice and rats.
Reversible renal toxicity was also observed in dogs.

Troubleshooting Tip: When evaluating the gastric and renal toxicity of a novel TPO-RA, it is
crucial to include comprehensive histopathological examination of these tissues. Monitoring
serum gastrin levels can also provide mechanistic insights into gastric findings.

Q2: What were the common challenges and findings in the reproductive and developmental
toxicity studies of avatrombopag?

A2: A significant challenge in the non-clinical toxicology program for avatrombopag is its high
species specificity; it is pharmacologically active in humans and chimpanzees but not in
common toxicology species like mice, rats, dogs, or monkeys. This limits the ability to assess
on-target adverse effects related to exaggerated pharmacology in these animal models. The
toxicology evaluation was therefore focused on identifying potential off-target effects.

Key findings from reproductive and developmental toxicity studies include:
« Fertility: Fertility was unaffected in male and female rats at high exposure levels.

« Embryo-fetal Development: In rats, increased fetal skeletal variations and decreased fetal
weight were observed at high doses. Rabbits showed spontaneous abortions at doses
associated with maternal toxicity.

e Pre- and Postnatal Development: In rats, maternal toxicity at high doses led to total litter
loss, decreased pup body weight, and increased pup mortality.

Troubleshooting Tip: When conducting reproductive toxicity studies for a compound with
species-specific activity, it is important to carefully select the animal model and to thoroughly
assess maternal toxicity to distinguish direct developmental effects from those secondary to
maternal health.

Q3: Were there any notable findings in juvenile animal studies with avatrombopag?

A3: A 28-day dose-range finding study and a 10-week study were conducted in juvenile rats.
The findings in juvenile rats were generally similar to those observed in adult animals, with the
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stomach being a primary target organ. Dose-dependent degeneration, regenerative
hyperplasia, and atrophy of the glandular epithelium in the stomach were observed at higher
doses. Importantly, no avatrombopag-related mortality was observed in the 28-day juvenile
study.

Troubleshooting Tip: For juvenile animal studies, it is important to carefully define the dosing
period to correspond with relevant stages of development in the target pediatric population.
Close monitoring of clinical signs and body weight is critical, especially in the early postnatal
period.

Data Presentation: Summary of Quantitative
Findings

The following tables summarize the key quantitative data from long-term safety and toxicity
studies of avatrombopag in various animal models.

Table 1: Repeat-Dose Toxicity Studies
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Animal Model

Study Duration

Doses
Administered

Key Findings

Sprague-Dawley Rats

26 weeks

0, 20, 80, or 160
mg/kg/day (oral

gavage)

Stomach
(degeneration of
glandular epithelium,
atrophy of glandular
mucosa, regenerative
hyperplasia), Kidneys
(increased weights,
mononuclear cell
infiltration, chronic
progressive
nephropathy)

Cynomolgus Monkeys

52 weeks

Not specified

Stomach
(degeneration of
glandular epithelium,
atrophy of glandular

mucosa)

CD-1 Mice

2 years

0, 20, 60, or 160
mg/kg/day (oral

gavage)

Stomach (mucosal
hyperplasia), Kidneys
(increased incidence
and severity of chronic

nephropathy)

Sprague-Dawley Rats

2 years

0, 20, 50, or 160
mg/kg/day (oral

gavage)

Stomach
(degeneration of
glandular epithelium,
atrophy of glandular
mucosa, regenerative
hyperplasia,
neuroendocrine cell
hyperplasia, carcinoid
tumors), Kidneys
(increased incidence
and severity of chronic

nephropathy)
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Table 2: Reproductive and Developmental Toxicity Studies

Animal Model

Study Type

Doses
Administered

Key Findings

Rats

Fertility (Male)

Up to 100 mg/kg/day

No effects on fertility

Rats

Fertility (Female)

Up to 1000 mg/kg/day

No effects on fertility

Rats

Embryo-fetal

Development

100, 300, or 1000
mg/kg/day

Increased fetal
skeletal variations
(300 mg/kg/day),
Decreased fetal
weight (=1000
mg/kg/day)

Rabbits

Embryo-fetal

Development

Doses up to 600
mg/kg/day

Spontaneous
abortions at doses
associated with
maternal toxicity (100

mg/kg/day)

Rats

Pre- and Postnatal

Development

> 100 mg/kg/day

Maternal toxicity
leading to total litter
loss, decreased pup
body weight, and
increased pup

mortality

Table 3: Juvenile Animal Toxicity Study
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) ) Doses -
Animal Model Study Duration . Key Findings
Administered

No avatrombopag-
10, 100, 300, 600, and related mortality.
Sprague-Dawley Rats 28 days 1000 mg/kg/day (oral Stomach toxicity at
gavage) higher doses similar to

adult animals.

No test article-related
mortality or clinical
signs. Stomach
findings
(degeneration,
Sprague-Dawley Rats 10 weeks 20 to 300 mg/kg/day )
regenerative
hyperplasia, atrophy
of glandular
epithelium) at 100 and

300 mg/kg/day.

Experimental Protocols and Methodologies

While detailed, step-by-step internal standard operating procedures are not publicly available,
the following outlines the general methodologies employed in the key animal toxicity studies for
avatrombopag.

1. Long-Term Repeat-Dose Toxicity and Carcinogenicity Studies

o Test System: Sprague-Dawley rats and CD-1 mice were used for 2-year carcinogenicity
studies. Cynomolgus monkeys were used for a 52-week toxicity study.

o Administration: Avatrombopag was administered once daily via oral gavage.
e Parameters Monitored:
o Clinical observations for signs of toxicity.

o Body weight and food consumption measurements.
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o Hematology and clinical chemistry at specified intervals.
o Gross necropsy at termination.
o Organ weight measurements.

o Comprehensive histopathological examination of a wide range of tissues, with a focus on
target organs.

e Troubleshooting Common Issues:

o High mortality in high-dose groups: This may necessitate dose adjustments in subsequent
studies. In the avatrombopag studies, high-dose female mice and rats showed decreased
survival due to chronic nephropathy.

o Gavage-related complications: Proper technique is crucial to avoid injury. Signs of distress
post-dosing should be carefully monitored.

o Variability in tumor incidence: Maintaining a consistent environment and diet, as well as
using a sufficient number of animals per group, can help minimize variability.

2. Reproductive and Developmental Toxicity Studies
 Fertility and Early Embryonic Development (Rats):
o Males were dosed for a period before mating and through the mating period.
o Females were dosed for a period before mating, during mating, and through implantation.

o Endpoints included mating performance, fertility indices, and examination of uterine
contents.

o Embryo-fetal Development (Rats and Rabbits):
o Dams were dosed during the period of organogenesis.

o Uterine contents were examined for pre- and post-implantation loss, and fetuses were
evaluated for external, visceral, and skeletal malformations and variations.
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e Pre- and Postnatal Development (Rats):
o Dams were dosed from implantation through lactation.

o Endpoints included maternal health, parturition, litter size, pup viability, growth, and

development.
e Troubleshooting Common Issues:

o Maternal toxicity confounding results: It is critical to establish a maximum tolerated dose in
pregnant animals that does not cause excessive maternal toxicity, which can indirectly
affect fetal development.

o Spontaneous abortions: This can be a sign of maternal or direct embryo-fetal toxicity.
Careful dose selection is key.
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Caption: Avatrombopag binds to the TPO receptor, activating downstream signaling pathways
like JAK/STAT and MAPK.
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Experimental Workflow for a Long-Term Rodent Toxicity
Study

Study Start: Acclimatization of Animals

Randomization into Dose Groups (Control, Low, Mid, High)

'

Daily Oral Gavage Administration (up to 2 years)

T

In-life Monitoring:
- Clinical Signs
- Body Weight
- Food Consumption
- Hematology & Clinical Chemistry

'

Scheduled Termination or Moribund Sacrifice

'

Gross Necropsy & Organ Weight Measurement

Y

Tissue Collection, Processing & Histopathological Examination

'

Data Analysis & Interpretation

Final Study Report
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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